molecular formula C18H17N3O2S B2556051 N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 721892-89-3

N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2556051
CAS No.: 721892-89-3
M. Wt: 339.41
InChI Key: NNVKJPKDTMUNKE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

Chemistry: N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.

Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various medical conditions. Its ability to modulate specific molecular pathways suggests it could be developed into a drug for conditions such as cancer, inflammation, and neurological disorders.

Industry: In industrial applications, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline derivative with a thiol compound, such as thiourea, under basic conditions.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-quinazoline intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
  • N-(4-chlorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
  • N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Comparison: N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-14-9-7-13(8-10-14)21-17(22)11-24-18-15-5-3-4-6-16(15)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVKJPKDTMUNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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